H₂O₂-Driven Sulfide Oxidation: Non-Stepwise Selectivity Profile vs. Ru₂(esp)₂Cl and Ru₂(3-HB)₄Cl
In a direct head-to-head comparison of three diruthenium(II,III) tetracarboxylates under identical conditions (1 mol% catalyst, 8 equiv. H₂O₂, CH₃CN, 25 °C, methyl phenyl sulfide substrate), Ru₂(OAc)₄Cl (A) exhibits a fundamentally different selectivity profile from its bulkier analogs. Catalyst A converts 96% of the sulfide within 60 min but produces sulfoxide and sulfone concurrently—sulfone begins appearing at ~15 min while >40% sulfide still remains—yielding 85% sulfoxide and 11% sulfone at the endpoint. In contrast, Ru₂(esp)₂Cl (B) achieves complete conversion to sulfoxide within 6 min in a clean stepwise manner (sulfone appears only after sulfide is fully consumed), reaching 88% sulfone at 60 min. Ru₂(3-HB)₄Cl (C) completes sulfoxide formation in 15 min but generates only 3% sulfone at 60 min, demonstrating high sulfoxide selectivity [1].
| Evidence Dimension | Sulfide oxidation selectivity and reaction progression (stepwise vs. concurrent sulfone formation) |
|---|---|
| Target Compound Data | Ru₂(OAc)₄Cl (A): 96% sulfide consumed at 60 min; 85% sulfoxide + 11% sulfone; sulfone formation begins while >40% sulfide remains (non-stepwise) |
| Comparator Or Baseline | Ru₂(esp)₂Cl (B): complete sulfoxide at 6 min, stepwise, 88% sulfone at 60 min. Ru₂(3-HB)₄Cl (C): complete sulfoxide at 15 min, 3% sulfone at 60 min |
| Quantified Difference | Catalyst A uniquely enables concurrent sulfone production, while B and C enforce strict stepwise progression. Sulfone yield at 60 min: A 11% vs. B 88% vs. C 3% |
| Conditions | 1.25 mmol methyl phenyl sulfide, 1 mol% catalyst, 8 equiv. H₂O₂, 25 mL CH₃CN, ambient temperature, monitored by GC |
Why This Matters
When the synthetic target is a sulfone-rich product mixture or a one-pot sulfide-to-sulfone transformation without intermediate isolation, Ru₂(OAc)₄Cl's non-stepwise profile eliminates the need for a second catalyst or extended reaction times, directly influencing process economics.
- [1] Thompson, D. J.; Barker Paredes, J. E.; Villalobos, L.; Ciclosi, M.; Elsby, R. J.; Liu, B.; Fanwick, P. E.; Ren, T. Diruthenium(II,III) Tetracarboxylates Catalyzed H₂O₂ Oxygenation of Organic Sulfides. Inorg. Chim. Acta 2015, 424, 150–155. doi:10.1016/j.ica.2014.07.046 View Source
